molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0

Dibenzo[fg,qr]pentacene

Cat. No.: B085973
CAS No.: 197-74-0
M. Wt: 352.4 g/mol
InChI Key: CQZAFTXSQXUULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[fg,qr]pentacene is a useful research compound. Its molecular formula is C28H16 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

197-74-0

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene

InChI

InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H

InChI Key

CQZAFTXSQXUULO-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1

Key on ui other cas no.

197-74-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 9-bromophenanthrene (50 g) in benzene (250 mL) was added solid aluminum chloride (50 g) gradually in portions. After the addition was complete, the mixture was heated at reflux for one hour, then cooled to ambient temperature. A slow addition of 2N HCl (250 mL) was then made (caution: exothermic). The resultant mixture was heated to reflux for an hour. Once cooled the mixture was filtered. The crude solid was washed with several portions of water and air-dried. The black solid (13.5 g) was placed in a soxhlet extractor and extracted with hot THF. The concentrated extracts were sublimed under a nitrogen flow at 300° C. and 640 mTorr to provide 1.2 g of dibenzo[b,k]perylene. The sample was pure by HPLC analysis (Keystone PAH, 5 micron, 100×3 mm).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.